Cas no 2503205-09-0 (6-Chloro-5-(trifluoromethyl)pyrazin-2-amine)

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a fluorinated pyrazine derivative with significant utility in pharmaceutical and agrochemical research. Its trifluoromethyl and chloro substituents enhance reactivity and stability, making it a valuable intermediate for synthesizing biologically active compounds. The electron-withdrawing properties of the trifluoromethyl group improve metabolic resistance, while the chloro substituent facilitates further functionalization. This compound is particularly useful in the development of herbicides, fungicides, and drug candidates due to its structural versatility. High purity and consistent quality ensure reliable performance in synthetic applications. Its well-defined chemical properties make it a preferred choice for researchers seeking precise modifications in heterocyclic chemistry.
6-Chloro-5-(trifluoromethyl)pyrazin-2-amine structure
2503205-09-0 structure
Product name:6-Chloro-5-(trifluoromethyl)pyrazin-2-amine
CAS No:2503205-09-0
MF:C5H3ClF3N3
MW:197.545629739761
MDL:MFCD32859791
CID:5670674
PubChem ID:155822449

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2503205-09-0
    • 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine
    • AT24938
    • EN300-26976047
    • 2-Pyrazinamine, 6-chloro-5-(trifluoromethyl)-
    • MDL: MFCD32859791
    • Inchi: 1S/C5H3ClF3N3/c6-4-3(5(7,8)9)11-1-2(10)12-4/h1H,(H2,10,12)
    • InChI Key: AREBWQWMVIMNEK-UHFFFAOYSA-N
    • SMILES: ClC1C(C(F)(F)F)=NC=C(N)N=1

Computed Properties

  • Exact Mass: 196.9967593g/mol
  • Monoisotopic Mass: 196.9967593g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Density: 1.598±0.06 g/cm3(Predicted)
  • Boiling Point: 269.1±40.0 °C(Predicted)
  • pka: -0.83±0.10(Predicted)

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26976047-0.1g
6-chloro-5-(trifluoromethyl)pyrazin-2-amine
2503205-09-0 95.0%
0.1g
$470.0 2025-03-20
Enamine
EN300-26976047-0.25g
6-chloro-5-(trifluoromethyl)pyrazin-2-amine
2503205-09-0 95.0%
0.25g
$672.0 2025-03-20
Enamine
EN300-26976047-0.05g
6-chloro-5-(trifluoromethyl)pyrazin-2-amine
2503205-09-0 95.0%
0.05g
$315.0 2025-03-20
Enamine
EN300-26976047-1.0g
6-chloro-5-(trifluoromethyl)pyrazin-2-amine
2503205-09-0 95.0%
1.0g
$1357.0 2025-03-20
Enamine
EN300-26976047-0.5g
6-chloro-5-(trifluoromethyl)pyrazin-2-amine
2503205-09-0 95.0%
0.5g
$1058.0 2025-03-20
1PlusChem
1P028D7G-5g
6-chloro-5-(trifluoromethyl)pyrazin-2-amine
2503205-09-0 97%
5g
$4926.00 2024-05-21
Aaron
AR028DFS-500mg
6-chloro-5-(trifluoromethyl)pyrazin-2-amine
2503205-09-0 95%
500mg
$1480.00 2025-02-16
Aaron
AR028DFS-5g
6-chloro-5-(trifluoromethyl)pyrazin-2-amine
2503205-09-0 95%
5g
$5436.00 2025-02-16
Aaron
AR028DFS-10g
6-chloro-5-(trifluoromethyl)pyrazin-2-amine
2503205-09-0 95%
10g
$8051.00 2023-12-15
1PlusChem
1P028D7G-1g
6-chloro-5-(trifluoromethyl)pyrazin-2-amine
2503205-09-0 97%
1g
$1740.00 2024-05-21

Additional information on 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS No. 2503205-09-0): A Comprehensive Overview of Its Properties and Applications

The compound 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS No. 2503205-09-0) is a specialized pyrazine derivative that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. With its unique molecular structure featuring a chloro and a trifluoromethyl group, this compound exhibits remarkable chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential due to its versatility and efficacy in various applications.

One of the key reasons for the growing interest in 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is its role in the development of novel bioactive molecules. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. This has led to its use in the synthesis of potential therapeutic agents, particularly in areas such as antimicrobial and anti-inflammatory drug discovery. Additionally, its chloro-substituted pyrazine core is a common motif in agrochemicals, where it contributes to the efficacy of pesticides and herbicides.

In recent years, the demand for high-purity chemical intermediates like 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine has surged, driven by advancements in precision medicine and sustainable agriculture. The compound's compatibility with modern green chemistry practices, such as catalytic synthesis and solvent-free reactions, aligns with the global push toward environmentally friendly manufacturing processes. This has made it a topic of interest in academic and industrial forums, where discussions often revolve around optimizing its synthesis and scaling up production.

Another area where 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine shines is in material science. Its unique electronic properties, attributed to the electron-withdrawing trifluoromethyl group, make it a candidate for developing advanced functional materials. These materials have potential applications in organic electronics, such as OLEDs and sensors, where precise control over molecular interactions is essential. The compound's ability to act as a building block for more complex structures further underscores its importance in cutting-edge research.

For those searching for information on CAS No. 2503205-09-0 or 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine, it's worth noting that the compound is often discussed in the context of structure-activity relationships (SAR) and molecular docking studies. These analyses help researchers understand how subtle changes in the compound's structure can impact its biological activity, paving the way for the design of more effective drugs and agrochemicals. The compound's synthetic accessibility and modifiable functional groups also make it a favorite among chemists working on medicinal chemistry projects.

In conclusion, 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS No. 2503205-09-0) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and material science. Its unique chemical properties and adaptability to modern synthetic methods position it as a key player in the development of next-generation technologies. As research continues to uncover new uses for this compound, its relevance in both academic and industrial settings is expected to grow, making it a subject of ongoing interest and innovation.

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